Product packaging for 2-Methylbenz[a]anthracene(Cat. No.:CAS No. 2498-76-2)

2-Methylbenz[a]anthracene

Cat. No.: B134955
CAS No.: 2498-76-2
M. Wt: 242.3 g/mol
InChI Key: XPRFYYVRSILJDC-UHFFFAOYSA-N
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Description

2-Methylbenz[a]anthracene (2-MBA) is a polycyclic aromatic hydrocarbon (PAH) characterized by a benz[a]anthracene backbone with a methyl group substituted at the 2-position. Structurally, it consists of four fused aromatic rings, with the methyl group minimally distorting the planar arrangement of the molecule compared to other methylated isomers. X-ray crystallography reveals that the benzo-ring A in 2-MBA is inclined at approximately 2° to the anthracene moiety, and the methyl carbon deviates by only 0.07 Å from the plane of the adjacent aromatic carbons . This structural stability contrasts with isomers like 1-MBA, which exhibit greater molecular distortion. Notably, 2-MBA demonstrates significantly lower carcinogenic activity compared to other monomethylbenz[a]anthracenes, making it a critical reference compound for studying structure-activity relationships in PAHs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B134955 2-Methylbenz[a]anthracene CAS No. 2498-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRFYYVRSILJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179698
Record name 2-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2498-76-2
Record name 2-Methylbenz[a]anthracene
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Record name 2-Methylbenz(a)anthracene
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Record name 2-Methylbenz[a]anthracene
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Record name 2-Methylbenz(a)anthracene
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Record name 2-Methylbenz[a]anthracene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carcinogenicity Research

2-MBA is primarily utilized in carcinogenicity studies due to its ability to induce tumors in laboratory animals. Research has demonstrated that 2-MBA can form DNA adducts, which are critical in understanding how PAHs contribute to cancer. For instance, studies have shown that exposure to 2-MBA leads to the formation of specific DNA adducts in mouse epidermis, correlating with tumor initiation activity .

Case Study: DNA Adduct Formation

  • Objective : To investigate the DNA adducts formed after topical application of 2-MBA.
  • Method : SENCAR mice were treated with 400 nmol of 2-MBA, and DNA adduct levels were analyzed using 32P-postlabeling techniques.
  • Findings : The study reported significant covalent binding levels of 0.37 pmol/mg DNA, indicating a direct relationship between 2-MBA exposure and DNA damage, which is pivotal for understanding its carcinogenic potential .

Immunotoxicology

Research has also explored the immunosuppressive effects of 2-MBA and its derivatives. Studies indicate that methyl substitutions at specific positions on the benz[a]anthracene structure can significantly alter immunological responses.

Case Study: Immunosuppressive Effects

  • Objective : To assess the immunosuppressive effects of different methyl-substituted benz[a]anthracenes.
  • Method : In vitro activation models were used to evaluate T-cell proliferation in response to various derivatives.
  • Findings : The study found that 7,12-dimethylbenz[a]anthracene exhibited profound immunosuppressive effects compared to other derivatives, suggesting that structural modifications can enhance or diminish biological activity .

Environmental Monitoring

Due to its persistence and toxicity, 2-MBA is frequently used as a reference compound in environmental studies assessing PAH contamination. Its presence in air and water samples serves as an indicator of pollution levels and potential health risks associated with PAH exposure.

Biochemical Mechanisms

Research into the metabolic pathways of 2-MBA has revealed its interactions with various cellular components. It is metabolized by aldo-keto reductases (AKRs), leading to reactive metabolites that can bind covalently to DNA, resulting in oxidative stress and cellular damage.

Biochemical Properties

  • Metabolism : 2-MBA is primarily metabolized by AKR1A1 and AKR1C1-AKR1C4.
  • Mechanism of Action : The compound forms o-quinones through metabolic processes, which can interact with biomolecules and induce oxidative stress .

Applications in Cancer Drug Development

As a model compound, 2-MBA is instrumental in developing cancer therapies. Its carcinogenic properties allow researchers to test potential anti-cancer drugs' efficacy and mechanisms by observing their effects on tumor development in animal models.

Data Summary Table

Application AreaDescriptionKey Findings/Studies
Carcinogenicity ResearchStudy of tumor initiation via DNA adduct formationSignificant covalent binding observed; correlates with tumor initiation activity
ImmunotoxicologyInvestigation of immunosuppressive effectsMethyl substitutions significantly alter immune response; enhanced suppression noted
Environmental MonitoringUse as a reference compound for PAH contamination studiesServes as an indicator for pollution levels in air and water samples
Biochemical MechanismsAnalysis of metabolic pathways and cellular interactionsMetabolized by AKRs; forms reactive metabolites leading to oxidative stress
Cancer Drug DevelopmentModel for testing anti-cancer drugsEfficacy testing through observation of tumor development in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The position of the methyl group profoundly influences physicochemical properties. Chromatographic data (Table 1) highlight distinct retention behaviors for methylbenz[a]anthracene isomers on different stationary phases:

Compound Stationary Phase A (RI, PW) Stationary Phase B (RI, PW) Stationary Phase C (RI, PW)
2-MBA 44.92, 1.201 50.13, 1.178 38.76, 1.242
1-MBA 44.92, 1.201 50.52, 1.187 37.85, 1.212
7-MBA 45.08, 1.206 50.39, 1.184 38.70, 1.240
9-MBA 45.08, 1.206 50.47, 1.186 38.85, 1.244

RI = Retention Index; PW = Peak Width
Data adapted from gas chromatography studies

Key observations:

  • Retention Indices : 2-MBA shows intermediate retention compared to 1-MBA and 7-MBA, reflecting subtle differences in hydrophobicity and steric interactions with stationary phases.

Metabolic Pathways

Metabolism studies reveal that methyl group position dictates enzymatic processing:

  • 7,12-Dimethylbenz[a]anthracene (DMBA): Metabolized by rat liver microsomes to trans-dihydrodiols (positions 3,4; 5,6; 8,9; 10,11) and phenols (positions 2,3,4). Enzyme induction by phenobarbital or 3-methylcholanthrene enhances metabolism 5- to 20-fold .
  • 7-Hydroxymethyl-12-MBA (7-OHM-12-MBA) : Hydroxylation at the 7-methyl position reduces metabolic rates by 30–80% compared to DMBA, indicating steric hindrance or electronic effects .
  • However, the 2-methyl group’s position may hinder cytochrome P-450 binding, reducing metabolic activation and carcinogenicity .

Carcinogenic Activity

Carcinogenicity correlates with metabolic activation and DNA adduct formation:

  • DMBA: Highly carcinogenic due to bay-region diol-epoxide formation, leading to DNA adducts at guanine residues .
  • 2-MBA: Exhibits minimal carcinogenic activity. Its planar structure and 2-methyl group likely reduce enzymatic activation and DNA binding efficiency compared to DMBA and 7-MBA .
  • 7-OHM-12-MBA : Generates DNA adducts via 1,2,3,4-diol-epoxide intermediates but with lower binding efficiency than DMBA .

Photophysical and Functional Properties

  • Fluorescence: Anthracene derivatives with large aromatic systems exhibit high fluorescence quantum yields (e.g., ~100% for monosubstituted anthracenes) .
  • Applications : Anthracene derivatives are used in optical sensors and scintillators due to their light-emitting properties . 2-MBA’s lower toxicity may make it preferable in applications requiring reduced biological risk .

Biological Activity

2-Methylbenz[a]anthracene (2-MBA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its carcinogenic properties. This compound is structurally related to benz[a]anthracene and is primarily studied for its biological effects, particularly in the context of cancer research and immunotoxicology. This article delves into the biological activity of 2-MBA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

2-MBA exerts its biological effects primarily through interactions with cellular components, leading to alterations in cellular signaling and metabolic pathways.

Target of Action :
2-MBA predominantly targets T helper lymphocytes, where it suppresses the mitogenic response and reduces the expression of high-affinity interleukin-2 receptors (IL-2R) .

Mode of Action :
The compound is metabolized by liver enzymes, particularly microsomal mixed-function oxidases, resulting in reactive metabolites that can form covalent bonds with DNA, leading to potential mutagenic effects .

Biochemical Pathways :
The metabolic pathway of 2-MBA involves aldo-keto reductases (AKRs), specifically AKR1A1 and AKR1C1-C4, which convert it into reactive o-quinones capable of forming adducts with various biomolecules .

Cellular Effects

The exposure to 2-MBA has been linked to various cellular effects:

  • Oxidative Stress : Neuronal cells exposed to 2-MBA exhibit oxidative stress-induced damage, impacting cholinergic and monoaminergic systems .
  • Immunosuppression : Studies have shown that 2-MBA inhibits T-cell proliferation in vitro. The inhibition is correlated with reduced IL-2 production and IL-2R expression .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-MBA:

  • Immunosuppressive Effects : A study demonstrated that 2-MBA significantly inhibited T-cell proliferation when activated by concanavalin A (ConA) or anti-CD3 antibodies. The compound's effects were more pronounced when compared to other methylated derivatives .
  • Carcinogenic Potential : Research indicates that 2-MBA has lower carcinogenic activity than other derivatives like 7,12-Dimethylbenz[a]anthracene (DMBA). However, it still poses risks due to its ability to form DNA adducts .
  • Dose-Response Relationships : In animal models, increasing doses of 2-MBA were associated with reduced weight gain and hematopoiesis inhibition .

Comparative Analysis with Similar Compounds

The biological activity of 2-MBA can be compared with other methylated benz[a]anthracene derivatives:

CompoundCarcinogenic ActivityImmunosuppressive Effects
7,12-Dimethylbenz[a]anthracene (DMBA) HighSignificant
1-Methylbenz[a]anthracene ModerateMinimal
7-Methylbenz[a]anthracene LowModerate
This compound (2-MBA) LowerSignificant

Pharmacokinetics

Pharmacokinetic studies reveal that 2-MBA is metabolized in the liver and can bind covalently to DNA. The formation of DNA adducts is a critical factor in its carcinogenic potential .

Q & A

Basic: What are the recommended safety protocols for handling 2-Methylbenz[a]anthracene in laboratory settings?

Methodological Answer:
Researchers must prioritize workplace controls and personal protective equipment (PPE) due to the compound’s carcinogenic and mutagenic properties . Key steps include:

  • Engineering Controls : Use Class I, Type B biological safety hoods during preparation to minimize aerosolization .
  • PPE : Wear nitrile gloves, flame-retardant suits, and respiratory protection (NIOSH-approved N95 or higher) when airborne concentrations exceed 0.1 mg/m³ .
  • Decontamination : Implement wet cleaning methods with HEPA-filtered vacuums to avoid dry sweeping contaminated dust .
  • Storage : Store in tightly sealed, labeled containers away from oxidizing agents (e.g., peroxides) in cool, ventilated areas .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:
Purity assessment requires multi-modal analytical techniques:

  • Thin-Layer Chromatography (TLC) : Compare experimental samples against anthracene standards using silica gel plates and UV visualization. Spot branching indicates impurities .
  • HPLC : Utilize Chromolith® RP-18 columns with anthracene-specific parameters (theoretical plates ≥80,000/m, capacity factor 3.9–4.6) for high-resolution separation .
  • Spectroscopy : Confirm structural integrity via UV-Vis (λmax ~340 nm for anthracene derivatives) and NMR (methyl proton signals at δ 2.3–2.7 ppm) .

Advanced: What experimental designs minimize data variability in studying this compound’s environmental formation (e.g., in food matrices)?

Methodological Answer:
Employ Box–Behnken experimental design to optimize variables while reducing replicates:

  • Variables : Cooking time (20–30 min), fat content (5–10%), and heat-source distance (15–25 cm) were shown to predict PAH formation in smoked meats, with detection limits of 0.4 µg/kg .
  • Statistical Validation : Use response surface methodology (RSM) to model interactions and identify optimal conditions (e.g., 24.9 min cooking, 7.9% fat, 21.8 cm distance) that minimize benz[a]anthracene formation .

Advanced: How does methylation at the 2-position alter the photochemical reactivity of benz[a]anthracene?

Methodological Answer:
The methyl group introduces steric and electronic effects:

  • Steric Hindrance : Reduces dimerization efficiency compared to non-methylated anthracenes, as shown by lower dimer dissociation enthalpies (ΔHdimer ~50 kJ/mol vs. 70 kJ/mol for 9-substituted derivatives) .
  • Electronic Effects : Methylation increases electron density at the aromatic core, enhancing fluorescence quantum yield (QY) by ~15% in polar solvents, useful for optical limiting applications .
  • Experimental Validation : Perform Z-scan analysis to quantify third-harmonic generation (THG) nonlinearity, with methylated derivatives showing THG coefficients ~2× higher than parent anthracene .

Advanced: What computational models predict the carcinogenic potential of this compound metabolites?

Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) to evaluate metabolic activation:

  • Metabolite Formation : Simulate cytochrome P450-mediated oxidation to 3-hydroxy derivatives, which form DNA adducts (e.g., intercalation with guanine residues) .
  • Toxicity Prediction : Use QSAR models based on electrophilicity index (ω ≥ 1.5 eV) and LUMO energies to rank mutagenic potency .
  • Validation : Compare with Ames test data (Salmonella TA98 strain + S9 activation) and in vivo sister chromatid exchange assays in mammalian cells .

Basic: What are the challenges in synthesizing this compound derivatives for polymer applications?

Methodological Answer:
Key hurdles include:

  • Thermodynamic Instability : Anthracene dimers reversibly dissociate above 150°C, complicating polymerization. Use UV crosslinking (254 nm) to stabilize networks .
  • Functionalization : Introduce substituents at the 9-/10-positions via Friedel-Crafts alkylation, but expect <60% yields due to steric hindrance from the 2-methyl group .
  • Purification : Separate isomers (e.g., 6- vs. 7-methyl derivatives) via preparative HPLC with toluene-d8 mobile phase .

Advanced: How do high-pressure conditions affect this compound’s reactivity?

Methodological Answer:
Under shock compression (>18 GPa), the compound undergoes dimerization via π-orbital coupling:

  • Mechanism : MD simulations reveal intermolecular C–C bond formation at densities ≥1.8 g/cm³, confirmed by mass spectral peaks at m/z 484 (dimer mass) .
  • Applications : High-pressure reactivity informs solid-state synthesis of PAH-based materials for optoelectronics .

Basic: What are the standard reference materials for quantifying this compound in environmental samples?

Methodological Answer:
Use deuterated standards and certified solutions:

  • Calibration : 50 mg/L toluene-d8 solutions (CAS 49797-15/17) with isotopic purity ≥99.9% for LC-MS .
  • Quality Control : Spike recovery tests (85–115%) and matrix-matched validation to account for co-eluting PAHs (e.g., benzo[a]pyrene) .

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